tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate
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Overview
Description
tert-Butyl 8,8-difluoro-2,6-diazaspiro[45]decane-6-carboxylate is a synthetic organic compound characterized by its spirocyclic structure, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the diazaspirodecane structure.
Introduction of fluorine atoms: Fluorination reactions are carried out to introduce the fluorine atoms at the desired positions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate can be compared with similar compounds such as:
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar structure but with a different ring size.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: This compound differs in the position of the diaza and carboxylate groups.
The uniqueness of tert-Butyl 8,8-difluoro-2,6-diazaspiro[4
Properties
Molecular Formula |
C13H22F2N2O2 |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-9-13(14,15)5-4-12(17)6-7-16-8-12/h16H,4-9H2,1-3H3 |
InChI Key |
GMRSFZXWLWZYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12CCNC2)(F)F |
Origin of Product |
United States |
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